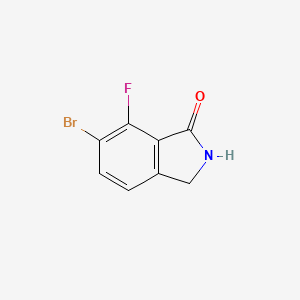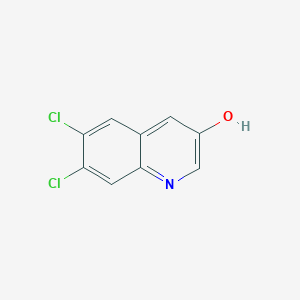
6,7-Dichloroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloroquinolin-3-ol is a chemical compound belonging to the quinoline family It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 3rd position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol. One common method is the direct chlorination using chlorine gas in the presence of a suitable solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Another method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction is performed under mild conditions, often at room temperature, and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and flow rate, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes the risk of human error and enhances safety.
化学反応の分析
Types of Reactions
6,7-Dichloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
6,7-Dichloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6,7-Dichloroquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it is believed to interfere with the function of enzymes and proteins by binding to their active sites. This binding can inhibit the activity of these biomolecules, leading to the desired therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis.
類似化合物との比較
Similar Compounds
5,7-Dichloroquinolin-8-ol: Another chlorinated quinoline derivative with similar properties.
5-Chloroquinolin-8-ol: A mono-chlorinated derivative with distinct chemical behavior.
5,7-Diiodoquinolin-8-ol: An iodine-substituted quinoline with unique reactivity.
Uniqueness
6,7-Dichloroquinolin-3-ol is unique due to the specific positioning of the chlorine atoms and the hydroxyl group on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds.
特性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
6,7-dichloroquinolin-3-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-5-1-6(13)4-12-9(5)3-8(7)11/h1-4,13H |
InChIキー |
ZJUQLUHBWAGLQZ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=CC2=NC=C1O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


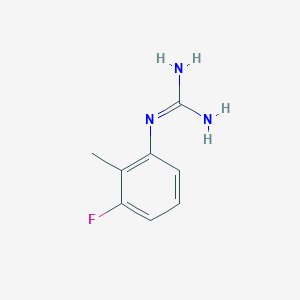
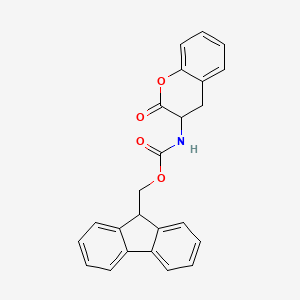
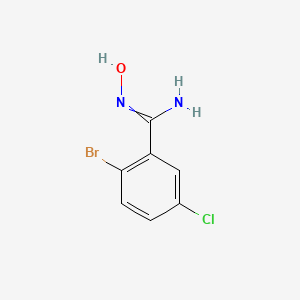
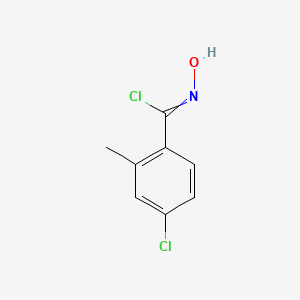
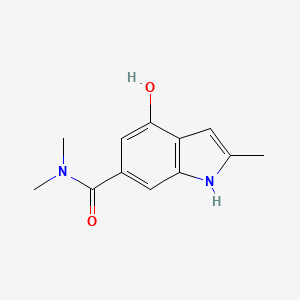
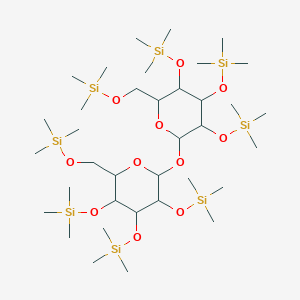
![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
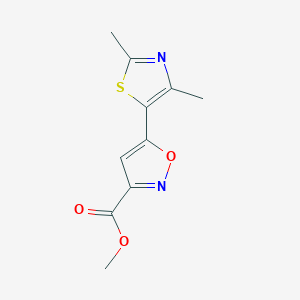
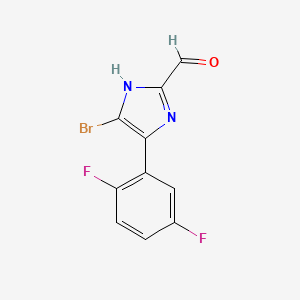
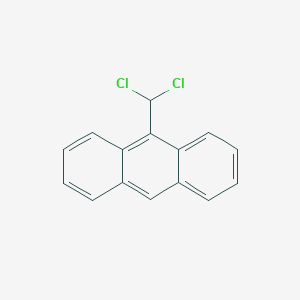
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)
